molecular formula C17H16N2O4 B2766113 N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034250-45-6

N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2766113
CAS No.: 2034250-45-6
M. Wt: 312.325
InChI Key: BJJDNAODFODHLN-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound featuring a bifuran moiety linked to a tetrahydrobenzoisoxazole core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structural features, including the bifuran and isoxazole rings, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the isoxazole ring, followed by functionalization to introduce the bifuran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

    Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used for electrophilic substitution.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from electrophilic substitution.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share structural similarities but differ in their functional groups and biological activities.

    Bifuran Compounds: Molecules like 2,2’-bifuran and 3,3’-bifuran have similar bifuran moieties but lack the isoxazole ring.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is unique due to its combined bifuran and isoxazole structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tetrahydrobenzo[d]isoxazole core with a bifuran moiety, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4

This compound features:

  • Bifuran moiety : Enhances electronic and steric properties.
  • Tetrahydrobenzo[d]isoxazole core : Confers potential biological activity.
  • Carboxamide functional group : Contributes to solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The compound's unique structure allows it to interact with various biological targets effectively.

Compound Activity Mechanism
This compoundAntimicrobialInhibition of bacterial growth through cell membrane disruption
4,5,6,7-Tetrahydrobenzo[d]isoxazoleAntibacterialDisruption of bacterial cell wall synthesis
BenzofuransAntimicrobialInterference with nucleic acid synthesis

The incorporation of the bifuran unit is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The isoxazole ring in similar compounds has been associated with significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research involving related isoxazole derivatives has shown that they can modulate pathways associated with neuroprotection by inhibiting excitotoxicity and promoting neuronal survival.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor modulation : It could interact with neurotransmitter receptors or other cellular targets to mediate neuroprotective effects.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Cycloaddition Reactions : Bifuran derivatives react with appropriate precursors under catalytic conditions to form the isoxazole ring.
  • Oxidation and Reduction Reactions : These reactions can modify functional groups to enhance biological activity.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(16-13-3-1-2-4-15(13)23-19-16)18-9-12-5-6-14(22-12)11-7-8-21-10-11/h5-8,10H,1-4,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDNAODFODHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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